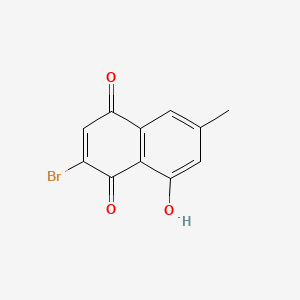
2-Bromo-8-hydroxy-6-methylnaphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-8-hydroxy-6-methylnaphthoquinone is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and are often found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-hydroxy-6-methylnaphthoquinone typically involves a Diels-Alder reaction. This reaction forms the naphthoquinone core, followed by O-protection and copper (II) mediated coupling to establish the desired structure . The key steps in the synthesis include:
Diels-Alder Reaction: This forms the naphthoquinone core.
O-Protection: Protecting the hydroxyl group to prevent unwanted reactions.
Copper (II) Mediated Coupling: This step establishes the final structure of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-8-hydroxy-6-methylnaphthoquinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-8-hydroxy-6-methylnaphthoquinone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of dyes and pigments due to its quinone structure.
Mecanismo De Acción
The mechanism of action of 2-Bromo-8-hydroxy-6-methylnaphthoquinone involves its interaction with various molecular targets and pathways. As a naphthoquinone derivative, it can participate in redox cycling, generating reactive oxygen species (ROS) that can induce cell death in cancer cells . The compound’s ability to undergo redox reactions makes it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,4-naphthoquinone: Another naphthoquinone derivative with similar redox properties.
2-Bromo-1,4-naphthoquinone: Similar structure but lacks the hydroxyl and methyl groups.
8-Hydroxy-1,4-naphthoquinone: Similar structure but lacks the bromine and methyl groups.
Uniqueness
2-Bromo-8-hydroxy-6-methylnaphthoquinone is unique due to the presence of both bromine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
161811-59-2 |
|---|---|
Fórmula molecular |
C11H7BrO3 |
Peso molecular |
267.07 g/mol |
Nombre IUPAC |
2-bromo-8-hydroxy-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7BrO3/c1-5-2-6-8(13)4-7(12)11(15)10(6)9(14)3-5/h2-4,14H,1H3 |
Clave InChI |
JTXZJKMQLWGQLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


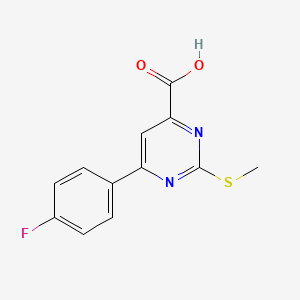

![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)
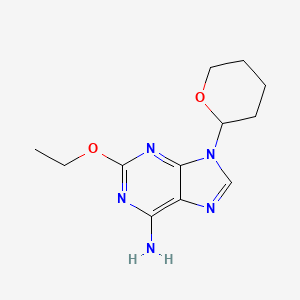
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)
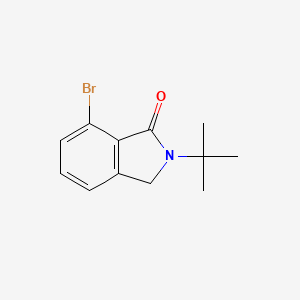

![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
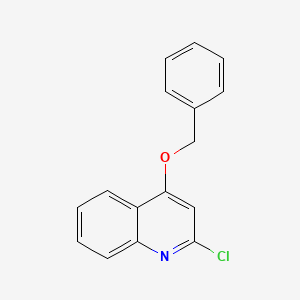
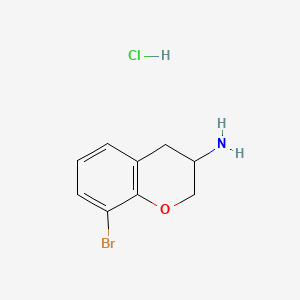
![Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11850959.png)
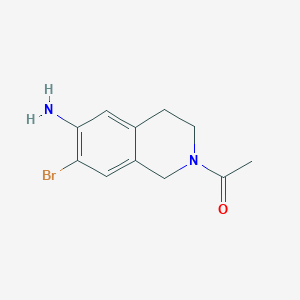
![4-[(2-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11850971.png)
![1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B11850974.png)
